2-(Hydroxymethyl)-5-iodopyridazin-3(2H)-one
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Overview
Description
2-(Hydroxymethyl)-5-iodopyridazin-3(2H)-one is a chemical compound that belongs to the pyridazine family This compound is characterized by the presence of a hydroxymethyl group and an iodine atom attached to the pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-5-iodopyridazin-3(2H)-one typically involves the iodination of a pyridazine derivative followed by the introduction of a hydroxymethyl group. One common method involves the reaction of 5-iodopyridazine with formaldehyde in the presence of a base to introduce the hydroxymethyl group. The reaction conditions often include the use of solvents such as toluene and catalysts like stannic chloride to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)-5-iodopyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The iodine atom can be reduced to form a hydrogen-substituted pyridazine.
Substitution: The iodine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-(Carboxymethyl)-5-iodopyridazin-3(2H)-one.
Reduction: Formation of 2-(Hydroxymethyl)-5-hydropyridazin-3(2H)-one.
Substitution: Formation of 2-(Hydroxymethyl)-5-substituted-pyridazin-3(2H)-one.
Scientific Research Applications
2-(Hydroxymethyl)-5-iodopyridazin-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)-5-iodopyridazin-3(2H)-one involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxymethylphenols: These compounds also contain a hydroxymethyl group but differ in the aromatic ring structure.
5-Iodopyridazine: Lacks the hydroxymethyl group but shares the pyridazine ring and iodine atom.
Uniqueness
2-(Hydroxymethyl)-5-iodopyridazin-3(2H)-one is unique due to the combination of the hydroxymethyl group and iodine atom on the pyridazine ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Properties
CAS No. |
825633-97-4 |
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Molecular Formula |
C5H5IN2O2 |
Molecular Weight |
252.01 g/mol |
IUPAC Name |
2-(hydroxymethyl)-5-iodopyridazin-3-one |
InChI |
InChI=1S/C5H5IN2O2/c6-4-1-5(10)8(3-9)7-2-4/h1-2,9H,3H2 |
InChI Key |
IAOGFPQYESWTHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN(C1=O)CO)I |
Origin of Product |
United States |
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